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molecular formula C20H22ClNO4S B8506983 1,4-Dihydro-6-(4-((4-chlorophenyl)sulfinyl)butoxy)-4,4-dimethyl-2H-3,1-benzoxazin-2-one CAS No. 89431-77-6

1,4-Dihydro-6-(4-((4-chlorophenyl)sulfinyl)butoxy)-4,4-dimethyl-2H-3,1-benzoxazin-2-one

Cat. No. B8506983
M. Wt: 407.9 g/mol
InChI Key: XCDKQPABVVPTKU-UHFFFAOYSA-N
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Patent
US04518597

Procedure details

Prepared analogously to Example 2 from 6-[4-(4-chlorophenylmercapto)-butoxy]-4,4-dimethyl-4H-3,1-benzoxazin-2-one and hydrogen peroxide.
Name
6-[4-(4-chlorophenylmercapto)-butoxy]-4,4-dimethyl-4H-3,1-benzoxazin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:9][CH2:10][CH2:11][CH2:12][O:13][C:14]2[CH:15]=[CH:16][C:17]3[NH:22][C:21](=[O:23])[O:20][C:19]([CH3:25])([CH3:24])[C:18]=3[CH:26]=2)=[CH:4][CH:3]=1.[OH:27]O>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH2:9][CH2:10][CH2:11][CH2:12][O:13][C:14]2[CH:15]=[CH:16][C:17]3[NH:22][C:21](=[O:23])[O:20][C:19]([CH3:24])([CH3:25])[C:18]=3[CH:26]=2)=[O:27])=[CH:4][CH:3]=1

Inputs

Step One
Name
6-[4-(4-chlorophenylmercapto)-butoxy]-4,4-dimethyl-4H-3,1-benzoxazin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)SCCCCOC=1C=CC2=C(C(OC(N2)=O)(C)C)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)S(=O)CCCCOC=1C=CC2=C(C(OC(N2)=O)(C)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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